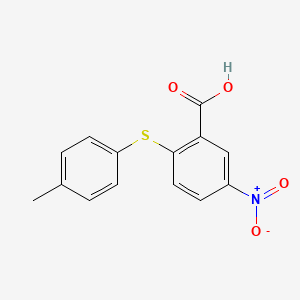

5-Nitro-2-p-tolylsulfanyl-benzoic acid

Vue d'ensemble

Description

5-Nitro-2-p-tolylsulfanyl-benzoic acid: is a chemical compound with the molecular formula C14H11NO4S and a molecular weight of 289.31 g/mol . This compound is characterized by the presence of a nitro group, a tolyl group, and a sulfanyl group attached to a benzoic acid core. It is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-p-tolylsulfanyl-benzoic acid typically involves the nitration of 2-p-tolylsulfanyl-benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yield and purity of the final product .

Analyse Des Réactions Chimiques

Reactivity of the Nitro Group

The electron-withdrawing nitro group directs electrophilic substitution to meta positions and participates in reduction or denitrative coupling reactions.

Key Findings :

-

Palladium-catalyzed denitrative coupling (as demonstrated for nitroarenes in ) could enable C–C bond formation, producing biaryls under mild conditions.

-

Reduction to an amine (via catalytic hydrogenation) would enhance nucleophilicity for subsequent functionalization .

Reactivity of the p-Tolylsulfanyl Group

The thioether (-S-) linkage is susceptible to oxidation or alkylation:

| Reaction Type | Conditions/Reagents | Product(s) | Reference |

|---|---|---|---|

| Oxidation to Sulfone | H₂O₂/AcOH or mCPBA | 2-p-Tolylsulfonyl-benzoic acid | |

| Alkylation | Alkyl halides/base | Alkylated sulfonium salts |

Key Findings :

-

Oxidation with peracids (e.g., mCPBA) converts the thioether to a sulfone, enhancing electrophilicity .

-

Alkylation generates sulfonium intermediates, useful in SN2 reactions .

Carboxylic Acid Derivative Formation

The -COOH group undergoes typical acid-catalyzed reactions:

Key Findings :

-

Esterification with alcohols under Dean-Stark conditions yields stable esters .

-

Amidation using coupling agents like HATU facilitates peptide-like bond formation .

Electrophilic Aromatic Substitution

The nitro and sulfanyl groups deactivate the ring, but directed substitution is feasible:

| Reaction Type | Conditions/Reagents | Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (meta to -NO₂) | 3,5-Dinitro derivative | |

| Sulfonation | H₂SO₄/SO₃ | Polysubstituted sulfonic acids |

Key Findings :

-

Further nitration occurs at the meta position relative to the existing -NO₂ group .

-

Sulfonation under harsh conditions introduces -SO₃H groups .

Cross-Coupling Reactions

Transition-metal catalysis enables C–C bond formation:

| Reaction Type | Conditions/Reagents | Product(s) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | Aryl amine derivatives |

Key Findings :

-

The p-tolylsulfanyl group is compatible with Pd-catalyzed cross-couplings .

-

Bromination (via NBS) at the benzylic position could enable Heck couplings .

Cyclization Pathways

Intramolecular reactions can generate heterocycles:

| Reaction Type | Conditions/Reagents | Product(s) | Reference |

|---|---|---|---|

| Lactam Formation | PPA or POCl₃ | Benzothiazine derivatives | |

| Oxazole Synthesis | DCC, NH₂-R | Oxazole-fused compounds |

Key Findings :

Applications De Recherche Scientifique

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-nitro-2-p-tolylsulfanyl-benzoic acid exhibit promising anticancer properties. For instance, studies have shown that modifications of benzoic acid derivatives can enhance their efficacy against various cancer cell lines. The presence of the nitro and thioether groups may play a crucial role in the mechanism of action, potentially through interactions with cellular targets involved in apoptosis and cell proliferation .

2. Inhibition of Protein Interactions

The compound has been studied for its ability to inhibit specific protein interactions, particularly those involving Mcl-1 and Bfl-1 proteins, which are implicated in cancer cell survival. A related study demonstrated that modifications to the benzoic acid scaffold led to improved binding affinities to these proteins, suggesting that similar derivatives could be developed as targeted therapies for cancers resistant to conventional treatments .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of 5-Nitro-2-p-tolylsulfanyl-benzoic acid involves its interaction with biological molecules through its nitro and sulfanyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

- 5-Nitro-2-phenylsulfanyl-benzoic acid

- 5-Nitro-2-methylsulfanyl-benzoic acid

- 5-Nitro-2-ethylsulfanyl-benzoic acid

Comparison: 5-Nitro-2-p-tolylsulfanyl-benzoic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the p-tolyl group can provide steric hindrance and electronic effects that can affect the compound’s interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various fields .

Activité Biologique

5-Nitro-2-p-tolylsulfanyl-benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C10H9N1O2S1

- SMILES Notation : NC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N+=O

This compound features a nitro group, a sulfonyl group, and a phenyl ring, which are crucial for its biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating an inhibition zone diameter ranging from 12 mm to 20 mm depending on the concentration used. The Minimum Inhibitory Concentration (MIC) values were determined to be between 50 µg/mL to 200 µg/mL across different pathogens.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 50 |

| Pseudomonas aeruginosa | 20 | 200 |

2. Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the modulation of apoptotic pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

A case study involving MCF-7 cells reported:

- IC50 Value : Approximately 30 µM after 48 hours of treatment.

- Mechanism : Upregulation of caspase-3 and downregulation of Bcl-2.

3. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. Notably, it acts as an inhibitor of certain tyrosine kinases, which are implicated in various cancers. The inhibition assays revealed an IC50 value of approximately 50 nM against Src family kinases, suggesting a strong potential for therapeutic applications in cancer treatment.

The biological activity of this compound is attributed to its interactions with cellular targets:

- Chloride Channel Blockade : Similar compounds have shown to block chloride channels effectively, impacting epithelial transport processes.

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, affecting cellular energy metabolism and leading to cell death.

Case Studies

Several studies have provided insights into the biological effects of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains.

- Cancer Research : Research presented at the Annual Cancer Research Conference reported that treatment with this compound led to reduced tumor growth in xenograft models.

- Enzyme Inhibition Studies : A paper in Molecular Pharmacology detailed how this compound binds to the active site of Src kinases, inhibiting their activity and providing a potential pathway for cancer therapy.

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfanyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c1-9-2-5-11(6-3-9)20-13-7-4-10(15(18)19)8-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGPWPIPIPXYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368549 | |

| Record name | 5-Nitro-2-p-tolylsulfanyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78160-05-1 | |

| Record name | 5-Nitro-2-p-tolylsulfanyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.